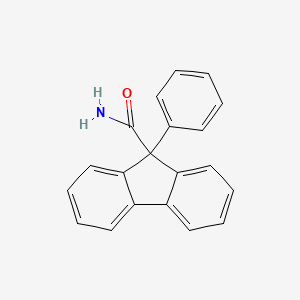

9-Phenylfluorene-9-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

6328-80-9 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

9-phenylfluorene-9-carboxamide |

InChI |

InChI=1S/C20H15NO/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H2,21,22) |

InChI Key |

NUSAYXYVMOEDLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 9 Phenylfluorene 9 Carboxamide and Its Congeners

Direct Synthetic Routes to 9-Phenylfluorene-9-carboxamide

The direct synthesis of this compound and its derivatives is a focal point of research, driven by their potential applications in various fields of chemistry. One notable approach involves the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by boron trifluoride etherate (BF₃·OEt₂). This method yields highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.de The reaction's scope has been expanded by using N-aryl substituted 2-aminobenzamides and aminosulfonamides. thieme-connect.de A plausible mechanism for this transformation involves the formation of allene (B1206475) carbocation intermediates. thieme-connect.de

Furthermore, the versatility of this synthetic strategy is demonstrated by its modification using N-bromosuccinimide (NBS), which leads to the formation of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields. thieme-connect.de The choice of catalyst is crucial, with BF₃·OEt₂ proving to be the most effective compared to others like p-TsOH, FeCl₃, and AlCl₃, which resulted in lower yields or no reaction. thieme-connect.de Dichloromethane has been identified as the most suitable solvent for this reaction. thieme-connect.de

Another significant area of interest is the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides, which have been identified as apoptosis inducers. nih.gov For instance, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was discovered through high-throughput screening and exhibits sub-micromolar potencies for caspase induction and growth inhibition in various cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have led to the development of compounds like N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, which shows improved aqueous solubility while maintaining potent biological activity. nih.gov

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound and its analogs relies heavily on the efficient construction of the core 9-phenylfluorene scaffold and the subsequent introduction of the carboxamide functionality.

Approaches to 9-Phenylfluorene Scaffolds

The 9-phenylfluorene core is a versatile platform in organic synthesis. researchgate.net Its derivatives have garnered significant interest due to their unique structural, physical, and chemical properties, finding applications in materials chemistry and pharmaceuticals. researchgate.net The reactivity of the C-9 position of the fluorene (B118485) molecule allows for various transformations to synthesize functionalized intermediates. researchgate.net

A common method for preparing a key precursor, 9-bromo-9-phenylfluorene (B18599), involves the treatment of 9-phenyl-9-fluorenol (B15170) with aqueous hydrobromic acid. orgsyn.org This bromo derivative serves as a crucial intermediate for subsequent alkylation reactions. orgsyn.org Alternative methods for the synthesis of 9-bromo-9-phenylfluorene include the reaction of 9-phenylfluorene with bromine in carbon disulfide, the addition of phenylmagnesium bromide to fluorene followed by treatment with acetyl bromide, and the use of N-bromosuccinimide. orgsyn.org

The synthesis of 9,9-disubstituted fluorene derivatives has also been explored. For example, a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines produces blue-emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one and 3-(1-(9-hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one derivatives in excellent yields. rsc.org This reaction is proposed to proceed through a propargyl cation and a common fluorene-9-spiroazitidine intermediate. rsc.org

"Scaffold hopping," a technique of great interest in medicinal chemistry, allows for the modification of chemical compounds by substituting molecular scaffolds. uchicago.edu While traditionally a complex process, a direct "scaffold hop" has been demonstrated through a combination of selective photolysis and acid-promoted rearrangement. uchicago.edu

Introduction of Carboxamide Functionality

The introduction of the carboxamide group onto the 9-phenylfluorene scaffold is a critical step in the synthesis of the target compound. One method for preparing 9-carbamoyl-9-(3-aminopropyl)fluorenes involves the reduction of 9-carbamoyl-9-(2-cyanoethyl)fluorene. google.com

The synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides has been a subject of study, with these compounds showing potential as apoptosis inducers. nih.gov The structure-activity relationship of the carboxamide group has been investigated to optimize the biological activity of these molecules. nih.gov

Asymmetric Synthesis and Chiral Control in this compound Derivatization

Asymmetric synthesis is a critical area of organic chemistry focused on the selective synthesis of a specific enantiomer of a chiral molecule. nih.govresearchgate.netresearchgate.netnih.gov This is particularly important in the development of pharmaceuticals, where different enantiomers can have vastly different biological activities. A significant challenge in asymmetric synthesis is preventing the racemization of enantiopure starting materials. nih.govresearchgate.netresearchgate.net

Role of the 9-Phenylfluoren-9-yl (Pf) Protecting Group in Preventing Racemization

The 9-phenylfluoren-9-yl (Pf) group is a bulky and effective protecting group for the nitrogen atom in amino acids and their derivatives. nih.govresearchgate.netresearchgate.netaalto.fi Its primary role is to prevent the racemization of the adjacent chiral center, a common problem with other nitrogen protecting groups that fail to shield the acidic α-proton from being removed. nih.govresearchgate.netaalto.fi The Pf group sterically hinders the deprotonation of the α-carbon, thus preserving the stereochemical integrity of the molecule during various chemical transformations. researchgate.net

The traditional method for introducing the Pf group, known as phenylfluorenylation, involves the reaction of an amino acid or its ester with 9-bromo-9-phenylfluorene (PfBr). researchgate.netaalto.fi This reaction can be slow but is generally robust and provides good yields. researchgate.netaalto.fi The removal of the Pf group can be achieved through several methods, including hydrogenolysis, solvolysis under strongly acidic conditions, or using reagents like lithium or sodium in ammonia (B1221849) solution. aalto.fi

While the Pf group is highly effective at preventing racemization in many cases, instances of racemization have been observed. For example, the ring opening of N-9-(9-phenylfluorenyl)serine-derived cyclic sulfamidates with certain nucleophiles resulted in racemic products due to a β-elimination followed by a Michael addition, forming a dehydroalanine (B155165) intermediate. researchgate.net

Stereoselective Transformations in Pf-Protected Systems

The use of the Pf protecting group allows for various stereoselective transformations to be carried out on the protected amino acid derivatives while maintaining their enantiomeric purity. researchgate.net These reactions include enolization and alkylation, Wittig and aldol (B89426) reactions, and Grignard additions. researchgate.net The steric bulk of the Pf group plays a crucial role in directing the approach of reagents, leading to high stereoselectivity in the products. researchgate.net

For instance, stereospecific transformations of a protected P-H group into a P-O or P-N group have been achieved with retention of configuration at the phosphorus center. nih.gov In the context of glycosylation reactions, the choice of protecting groups, including bulky acyl groups, can significantly influence the stereochemical outcome. researchgate.net

The development of new synthetic methods continues to expand the utility of Pf-protected systems. For example, a general and efficient approach for the synthesis of functionalized diquinanes and angular quinanes has been described, which involves the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones. acs.org This strategy allows for the creation of multiple stereocenters with high stereoselectivity. acs.org

Catalytic Approaches in Fluorene Carboxamide Synthesis

Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, selectivity, and the ability to perform transformations under milder conditions. In the context of fluorene carboxamide synthesis, various catalytic strategies have been employed to construct the core structure and introduce functional groups.

One of the most effective methods for synthesizing fluorene-9-carboxamides is through a palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling reaction. rsc.org This approach allows for the direct formation of the fluorene scaffold from readily available precursors. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing a straightforward route to a variety of fluorene-9-carboxamides. rsc.org

The general scheme for this transformation involves the cyclization of a biphenyl (B1667301) amide precursor in the presence of a palladium catalyst. The reaction has been shown to be effective for a range of substrates with different substituents on the aromatic rings, leading to the corresponding fluorene-9-carboxamides in good to excellent yields.

Table 1: Palladium-Catalyzed Synthesis of Fluorene-9-carboxamides via Intramolecular C-H Arylation rsc.org

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(Biphenyl-2-yl)benzamide | This compound | 85 |

| 2 | N-(4'-Methoxybiphenyl-2-yl)benzamide | 2-Methoxy-9-phenylfluorene-9-carboxamide | 82 |

| 3 | N-(4'-Chlorobiphenyl-2-yl)benzamide | 2-Chloro-9-phenylfluorene-9-carboxamide | 78 |

| 4 | N-(Biphenyl-2-yl)-4-methoxybenzamide | 9-(4-Methoxyphenyl)fluorene-9-carboxamide | 80 |

| 5 | N-(Biphenyl-2-yl)-4-chlorobenzamide | 9-(4-Chlorophenyl)fluorene-9-carboxamide | 75 |

Another important catalytic approach is phase-transfer catalysis (PTC), which is particularly useful for the C-alkylation of the fluorene ring at the 9-position. The acidity of the C-9 proton of fluorene (pKa ≈ 23) allows for its deprotonation under basic conditions, and a phase-transfer catalyst can then facilitate the reaction with an electrophile in a biphasic system. phasetransfercatalysis.comphasetransfercatalysis.com

For instance, the base-catalyzed addition of fluorene to various acrylamide (B121943) derivatives can be efficiently carried out using PTC. phasetransfercatalysis.com This method provides a direct route to fluorene-9-carboxamide precursors. The reaction typically employs a quaternary ammonium (B1175870) salt as the phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a base like potassium hydroxide. phasetransfercatalysis.com

Table 2: Phase-Transfer Catalyzed Addition of Fluorene to Acrylamides phasetransfercatalysis.com

| Entry | Acrylamide Derivative | Product | Yield (%) |

| 1 | Acrylamide | 3-(9H-Fluoren-9-yl)propanamide | 88.4 |

| 2 | N,N-Dimethylacrylamide | 3-(9H-Fluoren-9-yl)-N,N-dimethylpropanamide | 82.4 |

| 3 | N,N-Diethylacrylamide | N,N-Diethyl-3-(9H-Fluoren-9-yl)propanamide | 61.4 |

| 4 | N-Isopropylacrylamide | 3-(9H-Fluoren-9-yl)-N-isopropylpropanamide | 71.4 |

Furthermore, bifunctional ionic liquids have emerged as promising catalysts for the synthesis of fluorene derivatives. These catalysts can possess both acidic and other functional groups, enabling synergistic catalytic activity. For example, in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a key precursor for various polymers, bifunctional ionic liquids containing both sulfonic acid and sulfhydryl groups have been shown to be highly effective. rsc.orgnih.govnih.gov One such catalyst achieved nearly 100% conversion of 9-fluorenone (B1672902) with high selectivity for the desired product. rsc.orgnih.gov While not a direct synthesis of a carboxamide, this highlights the potential of such catalytic systems for the synthesis of complex fluorene-based molecules.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. These principles focus on aspects such as waste reduction, the use of renewable feedstocks, and the design of energy-efficient processes.

A significant advancement in the green synthesis of fluorene derivatives is the use of continuous flow technology. For instance, the Grignard reaction for the production of 9-aryl-fluoren-9-ols, which are structurally related to the target compound, has been significantly improved by switching from a batch to a continuous flow process. bohrium.comrsc.org This process intensification led to a dramatic reduction in the Environmental Factor (E-factor), a key green chemistry metric that measures the amount of waste produced per unit of product. The E-factor for the continuous flow process was an impressively low 1.9747 kg/kg , a 92.57% reduction compared to the batch process (26.5882 kg/kg ). bohrium.comrsc.org This was accompanied by a significant increase in atom efficiency, reaction mass efficiency, and carbon efficiency. bohrium.comrsc.org

Table 3: Comparison of Green Chemistry Metrics for Batch vs. Continuous Flow Synthesis of 9-Aryl-fluoren-9-ols bohrium.comrsc.org

| Metric | Batch Process | Continuous Flow Process |

| Yield (%) | 45 | >99 |

| Atom Efficiency (%) | 34.46 | 75.8 |

| Reaction Mass Efficiency (%) | 31.47 | 69.93 |

| Carbon Efficiency (%) | 41.83 | 92.97 |

| E-factor (kg waste/kg product) | 26.5882 | 1.9747 |

The use of recyclable catalysts is another cornerstone of green chemistry. The bifunctional ionic liquids mentioned in the previous section are not only effective catalysts but can also be recovered and reused, reducing waste and catalyst cost. nih.gov In the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, the ionic liquid catalyst could be recycled multiple times without a significant loss of activity, demonstrating its potential for sustainable chemical production. researchgate.net

The choice of solvent is also a critical factor in green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into greener alternatives, such as bio-derived solvents or even water, is a major focus. Palladium-catalyzed amination reactions, which are relevant to the final step of some synthetic routes to this compound, have been successfully performed in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and in aqueous micellar media. nih.gov These approaches not only reduce the reliance on hazardous solvents but can also lead to improved reaction rates and lower catalyst loadings. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to the greenness of a process by reducing the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. The development of one-pot procedures for the synthesis of complex fluorene derivatives is an active area of research.

Advanced Structural Elucidation and Conformational Analysis of 9 Phenylfluorene 9 Carboxamide Systems

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopy confirms the presence of functional groups, advanced methods provide detailed insights into the molecule's stereochemistry, conformation, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the precise three-dimensional structure of 9-Phenylfluorene-9-carboxamide in solution. Techniques such as 2D-NMR are essential for unambiguous signal assignment and conformational analysis. rsc.orgharvard.eduresearchgate.net

Two-dimensional Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are connected through two or three bonds. libretexts.org For this compound, COSY spectra would confirm the connectivity within the phenyl ring and the fluorenyl backbone.

Of particular importance for conformational assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies protons that are close in space, regardless of their bonding network. harvard.edu Key NOESY correlations would be expected between the protons of the phenyl group and the nearby protons of the fluorene (B118485) moiety. The presence and intensity of these cross-peaks allow for the determination of the preferred orientation (torsion angle) of the phenyl ring relative to the fluorenyl system in solution.

The bulky fluorenyl group exerts a significant anisotropic shielding effect, causing protons located in the shielding cone above the aromatic rings to resonate at an unusually high field (lower ppm). This phenomenon is particularly useful in analyzing derivatives, such as N-Pf-protected amino acids, where the α-proton and side-chain protons can be significantly shielded, providing direct evidence of the conformational arrangement. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Systems

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Comments |

|---|---|---|---|

| Amide (NH ) | ~7.5 - 8.5 | N/A | Chemical shift is solvent and concentration dependent. |

| Aromatic (Fluorene) | ~7.2 - 7.9 | ~120 - 150 | Complex multiplet pattern. Protons closer to the phenyl group may show distinct shifts. |

| Aromatic (Phenyl) | ~7.0 - 7.5 | ~125 - 140 | Multiplet pattern depends on rotation around the C9-phenyl bond. |

| Quaternary (C 9) | N/A | ~65 - 75 | A key quaternary carbon signal, its position influenced by the attached groups. |

| Carbonyl (C =O) | N/A | ~170 - 178 | Typical chemical shift for a tertiary amide carbonyl carbon. |

Note: Values are estimates based on typical ranges for the respective functional groups and may vary based on solvent and substitution.

Vibrational and electronic spectroscopies probe the bonding and electronic transitions within the molecule, offering complementary structural information.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the amide functional group. The N-H stretching vibration typically appears as a sharp band, while the C=O stretching vibration (Amide I band) is a strong, prominent absorption. The N-H bending vibration (Amide II band) is also characteristic. The aromatic C-H stretching vibrations from the fluorene and phenyl rings are observed at higher wavenumbers. These distinct peaks confirm the presence of the core structural motifs.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum of this compound is dominated by the fluorenyl chromophore. Fluorene and its derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region. ucf.edu These absorptions correspond to π-π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by substitution and solvent polarity. beilstein-journals.orgresearchgate.netresearchgate.netbeilstein-journals.org

Table 2: Key Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| Infrared (IR) | N-H Stretch | 3400 - 3200 cm⁻¹ | Amide N-H bond vibration |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Phenyl and Fluorenyl C-H bonds | |

| Amide I | 1680 - 1640 cm⁻¹ | Amide C=O stretch | |

| Amide II | 1570 - 1515 cm⁻¹ | Amide N-H bend and C-N stretch | |

| UV-Vis | π-π* Transition | ~260 - 310 nm | Electronic transitions of the fluorenyl and phenyl π-systems |

X-ray Crystallography and Solid-State Structural Investigations

In the solid state, molecules of this compound are organized into a three-dimensional crystalline lattice through a network of non-covalent interactions. The primary and most directional of these are intermolecular hydrogen bonds. mdpi.com The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust, self-complementary hydrogen-bonded dimers or chain motifs. dntb.gov.uanih.govnih.gov In these arrangements, the N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Table 3: Typical Intermolecular Interaction Geometries in Carboxamide and Fluorene Crystals

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | D···A: 2.8 - 3.2 | 150 - 180 |

| π-π Stacking | Fluorene···Fluorene | Centroid-Centroid: 3.4 - 3.8 | N/A |

| C-H···π | C-H···(Fluorene/Phenyl) | H···Centroid: 2.5 - 2.9 | 140 - 170 |

Note: Data represents typical ranges observed in related crystal structures. researchgate.netresearchgate.net

The solid-state structure reveals the molecule's preferred conformation when influenced by crystal packing forces. Due to significant steric hindrance between the phenyl group and the fluorene moiety at the C9 position, these two ring systems cannot be coplanar. X-ray data from related overcrowded alkenes and 9,9-disubstituted fluorenes show that the molecule adopts a highly twisted conformation to relieve this strain. mdpi.comnih.govresearchgate.net

The key dihedral (torsion) angles, such as the one defining the orientation of the phenyl ring relative to the fluorene plane, are critical parameters obtained from crystallographic analysis. It is also common for flexible molecules to exhibit conformational polymorphism, where different crystal packing arrangements can stabilize slightly different molecular conformations. acs.orgnih.govresearchgate.netrsc.org This means that multiple crystalline forms (polymorphs) of this compound may exist, each with a unique conformation and set of intermolecular interactions.

Table 4: Key Torsional Angles Defining Solid-State Conformation

| Torsional Angle | Atom Sequence (Example) | Expected Value (°) | Significance |

|---|---|---|---|

| Phenyl-C9 Twist | C(ar)-C(ar)-C9-C(ar-Ph) | 40 - 70 | Defines the twist between the fluorene and phenyl planes to minimize steric clash. |

| Carboxamide Tilt | N-C(=O)-C9-C(ar) | Variable | Describes the orientation of the carboxamide group relative to the fluorene scaffold. |

Note: Atom sequences are illustrative. Values are based on data from sterically similar fluorene derivatives. mdpi.com

Detailed Conformational Analysis and Dynamics

The primary modes of flexibility are the rotations around the single bonds connecting the phenyl group and the carboxamide group to the central C9 atom of the fluorene ring. The energy barriers to these rotations can be significant due to steric hindrance. Computational modeling, using methods like Density Functional Theory (DFT), is often employed to map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them. These theoretical calculations complement experimental data from NMR and X-ray studies, providing a comprehensive picture of the molecule's conformational landscape and dynamics. beilstein-journals.orgresearchgate.net The phenomenon of conformational polymorphism further underscores the fine balance between intramolecular strain and intermolecular packing forces in determining the final observed structure. acs.orgnih.gov

Rotational Barriers and Energetic Landscapes

The concept of atropisomerism, which arises from hindered rotation around a single bond, is central to understanding the energetic landscapes of this compound systems. The steric hindrance imposed by the substituents on the fluorene and phenyl rings can create substantial barriers to rotation, potentially leading to the existence of stable, isolable rotational isomers (atropisomers). chemistryviews.orgacademie-sciences.fr

Rotation in these molecules can occur around two key axes: the C9-phenyl bond and the C9-carboxamide bond. The rotation around the C9-phenyl bond is particularly significant. In related 9-arylfluorene systems, the rotational barriers are known to be high, with activation energies that can exceed 30 kcal/mol. princeton.edu This is due to the severe steric clash between the ortho-hydrogens of the phenyl ring and the hydrogens on the fluorene backbone during the rotational transition state.

Atropisomers are often categorized based on the energy barrier to their interconversion. This classification provides a framework for understanding their stability and potential for isolation at a given temperature. academie-sciences.frnih.gov

Table 1: Classification of Atropisomers Based on Rotational Energy Barriers

| Class | Rotational Barrier (kcal/mol) | Racemization Time at Room Temperature |

| Class 1 | < 20 | Minutes or faster |

| Class 2 | 20–28 | Hours to months |

| Class 3 | > 28 | Years or longer |

| This table is generated based on data found in the search results. academie-sciences.frnih.gov |

The energetic landscape is further complicated by the rotation around the C-N bond of the carboxamide group. Due to the partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl group, rotation around this bond is also restricted. This can lead to the existence of syn and anti conformers, which are often observable as distinct species in NMR spectroscopy at room temperature. researchgate.net The interplay between the high barrier to C9-phenyl rotation and the restricted C-N amide rotation creates a complex potential energy surface with multiple minima corresponding to different stable conformations.

Influence of the 9-Phenyl Substituent on Molecular Conformation

The 9-phenylfluorenyl (Pf) group is exceptionally sterically demanding, a characteristic that is fundamental to its role in controlling molecular conformation. nih.govaalto.fi Its sheer bulk forces the molecule to adopt specific, rigid conformations to minimize steric strain. This has been extensively studied in the context of N-Pf protected amino acids, where the group's influence is critical for maintaining stereochemical integrity. nih.govresearchgate.net

Computational studies and X-ray crystallographic analyses of N-Pf protected amino acid derivatives have revealed that the steric bulk of the Pf group dictates the dihedral angles around the chiral center. aalto.firesearchgate.net It has been calculated that in an N-Pf α-amino acid derivative, the Pf group compels the molecule into a conformation where the dihedral angle between the carbonyl group and the α-hydrogen is approximately 0° or 180°. nih.govaalto.fi In cyclic systems, the Pf group has been shown to drive the α-hydrogen into an equatorial position. nih.gov

This conformational locking is a direct result of the close contact between the substituent attached to the nitrogen and the fluorenyl ring system. aalto.fi For instance, in N-Pf protected amino acid esters, the ester group and the fluorenyl ring are in close proximity. This is supported by NMR data showing unusual upfield shifts for protons of the substituent that are forced into the shielding region of the aromatic fluorene system. aalto.fi This enforced conformation effectively shields one face of the molecule, directing the approach of reagents in chemical reactions and preventing epimerization of adjacent stereocenters. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 9 Phenylfluorene 9 Carboxamide Derivatives

Reaction Pathways and Transformation Mechanisms

The reactivity of 9-phenylfluorene-9-carboxamide derivatives is largely dictated by the interplay between the fluorene (B118485) ring system, the phenyl substituent at the 9-position, and the carboxamide functional group.

While specific rearrangements involving the this compound skeleton are not extensively documented in isolation, the fluorene moiety itself can participate in transformations analogous to classical carbocation rearrangements, such as the Wagner-Meerwein rearrangement, under certain reaction conditions that promote the formation of a cationic intermediate at the 9-position. The stability of the 9-phenylfluorenyl cation plays a crucial role in these processes. The potential for such rearrangements should be considered, especially in acidic media or reactions involving strong electrophiles where a carbocation intermediate is plausible.

The this compound system exhibits distinct reactivity towards both nucleophiles and electrophiles. The electron-rich aromatic rings of the fluorene moiety are susceptible to electrophilic aromatic substitution. The positions of substitution are influenced by the directing effects of the existing substituents.

Conversely, the C9 position is a key center for nucleophilic attack, particularly when a suitable leaving group is present, as in the case of N-(9-phenylfluoren-9-yl) derivatives. For instance, the synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds often involves the alkylation of α-amino esters with 9-bromo-9-phenylfluorene (B18599). orgsyn.org In this SN2-type reaction, the amino group acts as the nucleophile, displacing the bromide from the sterically hindered C9 position.

The electrophilicity of the carbonyl carbon in the carboxamide group also allows for nucleophilic acyl substitution reactions, although the steric bulk of the Pf group can significantly hinder this reactivity.

Both radical and ionic mechanisms are pertinent to the chemistry of fluorene derivatives. The formation of dibenzofuran (B1670420) from fluorene can proceed through radical pathways involving hydroxyl (•OH) or chlorine monoxide (ClO•) radicals, which can add to the fluorene ring system. mdpi.comnih.gov These reactions are often initiated by the addition of the radical to the C8a position, leading to ring-opening. mdpi.com

Ionic mechanisms are prominent in reactions involving the formation and subsequent reaction of the 9-phenylfluorenyl cation. This cation is stabilized by the delocalization of the positive charge over the phenyl group and the fluorene ring system. Its formation is a key step in many substitution reactions at the C9 position. The stability of this cation facilitates reactions that might otherwise be energetically unfavorable.

Stability and Reactivity of the Carboxamide Functionality

The carboxamide group in this compound is a relatively stable functional group. Its reactivity is modulated by the large 9-phenylfluorenyl substituent. The steric hindrance imposed by the Pf group can protect the amide bond from hydrolysis and other nucleophilic attacks. However, under sufficiently harsh acidic or basic conditions, hydrolysis to the corresponding carboxylic acid and amine can occur. The stability of the carboxamide is a critical feature when the Pf group is used as a protecting group in peptide synthesis and other organic transformations.

Protecting Group Chemistry: Cleavage and Derivatization of Pf-Protected Systems

The 9-phenylfluorenyl (Pf) group is a valuable protecting group for amines, amides, and carboxylic acids in multi-step organic synthesis. wikipedia.orgorganic-chemistry.org Its utility stems from its steric bulk and its specific cleavage conditions.

Key Features of Pf Protecting Group:

Introduction: The Pf group is typically introduced by reacting an amine with a 9-phenylfluorenyl halide, such as 9-phenylfluoren-9-yl chloride (Pf-Cl).

Stability: Pf-protected amines are stable to a wide range of reaction conditions, including those that are basic or nucleophilic.

Cleavage: A key advantage of the Pf group is its lability under mildly acidic conditions. The cleavage proceeds via the formation of the stable 9-phenylfluorenyl cation. This allows for selective deprotection in the presence of other acid-labile groups like tert-butoxycarbonyl (Boc). This orthogonality is highly desirable in complex syntheses. organic-chemistry.org

| Protecting Group | Typical Cleavage Conditions |

| 9-Phenylfluorenyl (Pf) | Mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) |

| tert-Butoxycarbonyl (Boc) | Stronger acidic conditions (e.g., neat trifluoroacetic acid) |

| Carbobenzyloxy (Cbz) | Hydrogenolysis |

| Fmoc | Basic conditions (e.g., piperidine) |

The derivatization of Pf-protected systems allows for further functionalization of the molecule while the protected amine remains unreactive. organic-chemistry.org Once the desired transformations are complete, the Pf group can be cleanly removed to reveal the free amine.

Regioselectivity and Diastereoselectivity in Reactions

The steric bulk of the 9-phenylfluorenyl group plays a crucial role in directing the stereochemical outcome of reactions involving this compound derivatives.

Regioselectivity: In electrophilic substitution reactions on the fluorene ring, the substitution pattern is governed by the electronic properties and steric hindrance of the existing groups. The bulky Pf group at C9 can direct incoming electrophiles to less hindered positions on the aromatic rings.

Diastereoselectivity: The Pf group is highly effective in controlling diastereoselectivity in reactions involving chiral centers attached to the protected nitrogen. N-(9-phenylfluoren-9-yl)-α-amino acids and their derivatives are valuable chiral synthons. orgsyn.org The large Pf group effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered face. This leads to a high degree of stereocontrol and the preferential formation of one diastereomer over the other. This principle is widely exploited in the asymmetric synthesis of amino acids and peptides.

Computational and Theoretical Studies of 9 Phenylfluorene 9 Carboxamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy levels within a molecule. DFT has become particularly popular for its balance of accuracy and computational cost, making it a valuable tool for studying a wide range of chemical systems. Ab initio methods, while often more computationally intensive, can provide highly accurate results.

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 9-Phenylfluorene-9-carboxamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C9-Phenyl | ~1.55 |

| C9-Carboxamide | ~1.52 |

| C=O (carboxamide) | ~1.24 |

| C-N (carboxamide) | ~1.33 |

| **Bond Angles (°) ** | |

| Phenyl-C9-Carboxamide | ~109.5 |

| **Dihedral Angles (°) ** | |

| Phenyl ring relative to Fluorene (B118485) | Twisted |

Note: These values are illustrative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would highlight which atoms are most involved in these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values. The actual energies would be calculated using methods like DFT.

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a negative potential around the oxygen atom of the carboxamide group due to its high electronegativity, making it a likely site for interaction with electrophiles. The hydrogen atoms of the amide group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interaction.

Molecular Dynamics and Conformational Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and flexibility of the molecule.

For a molecule like this compound, which has rotatable bonds, conformational simulations are essential for exploring the different spatial arrangements (conformers) it can adopt and their relative energies. This is particularly important for understanding how the molecule might interact with biological targets or how it packs in a solid state.

Prediction of Reactivity and Reaction Pathways

By combining the insights from FMO analysis and electrostatic potential mapping, it is possible to predict the reactivity of this compound. The locations of the HOMO and LUMO, along with the electron-rich and electron-poor regions identified by the ESP map, provide a detailed picture of the molecule's reactive sites.

For instance, the electron-rich phenyl rings and the carboxamide oxygen would be predicted as likely sites for electrophilic attack. Conversely, the electron-deficient carbon atom of the carbonyl group would be a prime target for nucleophiles. Computational methods can also be used to model entire reaction pathways, calculating the energies of transition states and intermediates to determine the most favorable reaction mechanisms.

Modeling of Intermolecular Interactions and Crystal Packing

The way molecules interact with each other in the solid state determines the crystal structure and, consequently, many of the material's properties. Computational modeling can be used to predict how molecules of this compound will arrange themselves in a crystal lattice. These models can predict intermolecular interactions such as hydrogen bonds (e.g., between the amide groups of adjacent molecules) and π-π stacking (between the aromatic fluorene and phenyl rings).

Advanced Applications of 9 Phenylfluorene 9 Carboxamide in Chemical Sciences

Role in Asymmetric Organic Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, with significant implications in pharmaceuticals, agrochemicals, and materials science. In this context, the strategic use of chiral molecules to direct the stereochemical outcome of a reaction is paramount. The 9-phenylfluorene-9-carboxamide framework, and more broadly the 9-phenylfluorenyl (Pf) group, has emerged as a powerful tool for achieving high levels of stereocontrol.

Chiral Auxiliaries and Ligand Design for Stereocontrol

The 9-phenylfluorenyl (Pf) group, an integral component of this compound, is recognized for its exceptional ability to prevent racemization in α-amino compounds. researchgate.net This has made it an outstanding choice for the protection of the α-center of amino acid derivatives during various chemical transformations. researchgate.net The steric bulk of the Pf group effectively shields the acidic α-proton from being removed, thus preserving the enantiomeric purity of the molecule during reactions such as enolization, alkylation, Wittig and aldol (B89426) reactions, and Grignard additions. researchgate.net

While the direct application of the entire this compound molecule as a chiral auxiliary is not extensively documented, the foundational principle of using the 9-phenylfluorenyl moiety for stereocontrol is well-established. researchgate.netaalto.fi Chiral auxiliaries are instrumental in asymmetric synthesis, as they temporarily introduce a chiral element to an achiral substrate, directing subsequent diastereoselective transformations. rsc.org The development of novel chiral ligands is also crucial for asymmetric catalysis, where the ligand environment around a metal center dictates the stereochemical course of a reaction. snnu.edu.cn

The utility of the 9-phenylfluorenyl group in maintaining configurational integrity suggests its potential for incorporation into more complex chiral ligands and auxiliaries. The robust nature of this protecting group highlights its value in multi-step enantiospecific syntheses. researchgate.net

Synthesis of Conformationally Restricted Analogues

Conformationally restricted analogues of biologically active molecules, particularly peptides, are of significant interest in medicinal chemistry. By limiting the conformational flexibility of a molecule, it is often possible to enhance its binding affinity to a biological target, improve its metabolic stability, and increase its bioavailability. researchgate.net

While specific studies detailing the use of this compound in the synthesis of conformationally restricted analogues are not prevalent, the principles of using rigid scaffolds to control molecular shape are highly relevant. The fluorene (B118485) moiety itself provides a rigid, planar backbone that can be functionalized to create structurally well-defined molecules. The introduction of the 9-phenyl group adds a significant steric presence, which can further influence the conformational preferences of a molecule.

The synthesis of functionalized 9-substituted fluorene derivatives has been explored, demonstrating the versatility of the fluorene core in creating diverse and structurally complex molecules. thecorporatemagazine.comorgsyn.org These approaches, often involving reactions at the C-9 position of the fluorene ring, could potentially be adapted to incorporate the carboxamide functionality and create novel, conformationally constrained structures.

Applications in Materials Science and Optoelectronics

The unique photophysical and electronic properties of fluorene-based compounds have made them attractive candidates for a wide range of applications in materials science, particularly in the field of optoelectronics. The high thermal stability and tunable electronic structure of the fluorene core are key attributes that are being exploited in the design of advanced materials. rsc.orgresearchgate.net

Fluorescent and Luminescent Materials

Fluorene derivatives are well-known for their strong blue fluorescence, making them highly sought-after materials for organic light-emitting diodes (OLEDs). researchgate.netrsc.org While direct studies on the fluorescence of this compound are limited, research on structurally related compounds provides valuable insights. For instance, 9-borafluorene (B15495326) derivatives, which share the fluorene core, have been shown to be highly emissive and have been successfully incorporated into OLED devices. nih.govnih.gov These compounds exhibit strong electroluminescence, with some achieving high luminance intensities. nih.govnih.gov

Furthermore, the synthesis of blue-emissive functionalized 9,9-disubstituted fluorene derivatives has been reported, highlighting the potential to tune the photophysical properties of the fluorene scaffold through substitution at the 9-position. sigmaaldrich.com The introduction of different functional groups can influence the emission wavelength, quantum yield, and stability of the resulting materials. d-nb.info

| Compound Family | Emission Color | Key Features | Reference |

| 9-Borafluorene Derivatives | Yellow-Green | High quantum yields, good thermal stability | nih.govnih.gov |

| 9,9-Disubstituted Fluorene Derivatives | Blue | Tunable emission properties | sigmaaldrich.com |

| Polyfluorenes with Phenyl Substituents | Blue | High photoluminescence efficiencies | researchgate.net |

Building Blocks for Polymeric Systems and Organic Electronics

Fluorene-based polymers have garnered significant attention for their potential use as active components in a variety of organic electronic devices, including OLEDs and solar cells. thecorporatemagazine.comrsc.org The ability to readily modify the fluorene structure allows for the synthesis of polymers with tailored electronic and physical properties. researchgate.netnih.gov

Polyfluorenes with phenyl substituents at the 9-position have been synthesized and shown to exhibit high photoluminescence efficiencies and blue emission, making them suitable for light-emitting applications. researchgate.net The incorporation of bulky substituents at the C-9 position can also enhance the stability of the polymer. researchgate.net Polyimides derived from fluorene-containing diamines have also been investigated for their excellent thermal stability and optical transparency. researchgate.netnih.gov

While the direct polymerization of this compound has not been extensively reported, its structural features suggest its potential as a monomer for the synthesis of novel polymeric materials. The rigid fluorene core could impart desirable thermal and mechanical properties to the resulting polymer, while the carboxamide and phenyl groups offer sites for further functionalization.

Surface Active Agents and Supramolecular Assemblies

The self-assembly of molecules into well-ordered nanostructures is a powerful bottom-up approach for the fabrication of functional materials. The ability of molecules to act as surface-active agents and form supramolecular assemblies is dependent on a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions.

Fluorene-based dipeptides have been shown to self-assemble on surfaces, forming nanorods in a concentration-dependent manner. nih.gov This demonstrates the potential of the fluorene moiety to drive the formation of ordered structures. The carboxamide group in this compound is capable of forming strong hydrogen bonds, which could play a crucial role in directing self-assembly processes. The phenyl and fluorenyl groups can participate in π-π stacking interactions, further contributing to the stability of supramolecular structures. While specific studies on the surface activity and self-assembly of this compound are not widely available, its molecular structure suggests a propensity for such behavior, opening up possibilities for its use in the development of novel soft materials and functional surfaces.

Advanced Chemical Sensing and Recognition Systems

The fluorene moiety is well-known for its inherent fluorescence, a property that is highly sensitive to its chemical environment. This makes fluorene-based compounds excellent candidates for the development of fluorescent chemosensors. The introduction of a phenyl group and a carboxamide functional group at the 9-position of the fluorene scaffold in this compound can significantly enhance its capabilities for selective molecular recognition and sensing.

The carboxamide group, with its capacity for hydrogen bonding, can act as a specific binding site for a variety of analytes. The phenyl group, being a bulky substituent, helps to create a well-defined three-dimensional binding cavity, which can contribute to the selectivity of the sensor. The electronic properties of the fluorene ring system are often perturbed upon binding of an analyte to the carboxamide group, leading to a measurable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

Research on analogous fluorene-based derivatives has demonstrated the viability of this approach for detecting a range of species, from metal ions to biologically relevant molecules. For instance, various fluorene-based fluorescent chemosensors have been successfully developed for the selective detection of metal ions like Cr³⁺, Al³⁺, Cu²⁺, and Fe³⁺. nih.govbenthamdirect.com In these systems, the interaction of the metal ion with the recognition unit of the sensor modulates the photophysical properties of the fluorene fluorophore, enabling quantitative detection. nih.govbenthamdirect.com The binding stoichiometry and association constants for these interactions can be determined through spectroscopic titrations, providing valuable insights into the sensing mechanism. nih.govbenthamdirect.com

Furthermore, fluorene derivatives have been employed as fluorescent probes for the recognition of anions, such as iodide (I⁻), and even complex biological structures like G-quadruplex DNA. nih.govnih.gov The selectivity of these sensors is often governed by a combination of factors, including the nature of the binding site, the size and shape of the binding cavity, and the electronic effects of the substituents on the fluorene ring.

While direct studies on this compound as a chemical sensor are not extensively reported, the established principles from related fluorene-based systems strongly suggest its potential in this area. The combination of a fluorescent signaling unit (fluorene), a specific binding site (carboxamide), and a selectivity-enhancing group (phenyl) makes it a promising scaffold for the design of next-generation chemical sensors.

Table 1: Examples of Fluorene-Based Chemosensors and their Performance

| Fluorene Derivative | Analyte(s) | Detection Limit | Binding Stoichiometry (Sensor:Analyte) |

| 2-((9H-fluoren-2-ylimino) methyl)phenol | Cr³⁺, Al³⁺ | 2.5 x 10⁻⁷ mol/L (Cr³⁺), 3.1 x 10⁻⁷ mol/L (Al³⁺) | 2:1 |

| Methyl 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido) acetate | Cu²⁺, Fe³⁺ | 25.07 nM (Cu²⁺), 37.80 nM (Fe³⁺) | 1:2 |

| Fluorenone-based sensor | I⁻ | 7.44 x 10⁻⁷ M | Not Specified |

This table presents data from studies on fluorene derivatives analogous to this compound to illustrate the potential sensing applications.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The design and synthesis of molecules that can act as hosts for specific guest species is a central theme in this field. The structural features of this compound make it an intriguing candidate for applications in supramolecular and host-guest chemistry.

The rigid fluorene backbone provides a well-defined and pre-organized scaffold for the construction of host molecules. The carboxamide group is a key functional group in supramolecular chemistry, capable of forming strong and directional hydrogen bonds, which are fundamental to molecular recognition and the assembly of larger supramolecular structures. The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) within the carboxamide moiety allows for the formation of intricate and stable hydrogen-bonded networks.

The phenyl group at the 9-position plays a crucial role in defining the shape and size of the potential binding cavity of a host molecule based on this scaffold. Its steric bulk can create a protected and specific environment for the encapsulation of guest molecules. Furthermore, the aromatic nature of both the fluorene and phenyl groups can lead to π-π stacking interactions, which can further stabilize host-guest complexes and direct the formation of supramolecular assemblies.

While the direct use of this compound in host-guest systems is an area ripe for exploration, studies on related compounds highlight the potential. For example, derivatives of 9-phenyl-9H-xanthene have been investigated for their host behavior with various guest molecules. Although the core heterocyclic system is different, the presence of the 9-phenyl group is a common feature that influences the host-guest interactions.

The ability of fluorene and fluorenone carboxamide derivatives to selectively bind to G-quadruplexes is a compelling example of molecular recognition within a complex biological system. nih.gov This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking, demonstrating the power of the fluorene carboxamide scaffold in directing specific molecular associations.

The self-assembly of this compound molecules through intermolecular hydrogen bonding and π-π stacking could lead to the formation of various supramolecular structures, such as gels, liquid crystals, or crystalline porous materials. These materials could have applications in areas such as molecular sieving, controlled release, and catalysis.

Table 2: Key Interactions in Supramolecular Systems Based on Fluorene Scaffolds

| Type of Interaction | Functional Groups Involved | Role in Supramolecular Assembly |

| Hydrogen Bonding | Carboxamide (N-H, C=O) | Directs molecular recognition and the formation of defined assemblies. |

| π-π Stacking | Fluorene and Phenyl Rings | Stabilizes host-guest complexes and influences the packing of molecules in the solid state. |

| Steric Hindrance | 9-Phenyl Group | Creates specific binding pockets and influences selectivity in host-guest systems. |

| Van der Waals Forces | Entire Molecular Scaffold | Contribute to the overall stability of supramolecular structures. |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Sustainable Chemistry

The future synthesis of 9-Phenylfluorene-9-carboxamide and its analogues is expected to pivot towards greener and more efficient methodologies. Current synthetic strategies for fluorene (B118485) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on addressing these limitations through several key avenues:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the fluorene backbone and its phenyl substituent via transition-metal catalysis represents a powerful future strategy. This would bypass the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

Aerobic Oxidation: Inspired by green chemistry approaches for related compounds, the development of methods using air as a benign oxidant could be transformative. For instance, efficient aerobic oxidation of 9H-fluorenes to 9-fluorenones has been demonstrated, and similar principles could be adapted for transformations involving the this compound core. rsc.org

Flow Chemistry: The adoption of continuous flow reactors can offer superior control over reaction parameters, enhance safety, and facilitate scalability. Future methodologies may involve telescoped reactions in flow systems, where the synthesis of the fluorene core, C9-substitution, and carboxamide formation occur sequentially without intermediate isolation.

Benign Reagents and Solvents: A significant push towards replacing toxic reagents and solvents is anticipated. This includes exploring novel, safer fluorinating agents for modifying the phenyl ring or developing syntheses that proceed in aqueous media or bio-based solvents. eurekalert.org The evolution of fluorous chemistry techniques, which simplify purification and enable catalyst recycling, provides a valuable template for designing sustainable processes. researchgate.net

Exploration of Novel Reactivity and Catalysis

The unique structure of this compound, with its sterically hindered yet reactive C9 position, offers intriguing possibilities for novel reactivity and catalytic applications. mdpi.comnih.gov

Future investigations are expected to explore:

Catalyst and Ligand Development: The rigid fluorene scaffold can be exploited as a platform for designing novel ligands for transition-metal catalysis. The phenyl and carboxamide groups can be functionalized to create bidentate or pincer-type ligands with unique steric and electronic properties. The performance of such catalysts could be tested in a range of reactions, from cross-coupling to asymmetric synthesis.

Lewis Acid Catalysis: Boron trifluoride and other Lewis acids have been shown to effectively catalyze reactions involving fluorene propargylic alcohols, leading to highly functionalized derivatives. acs.orgthieme-connect.de Future work could explore the reactivity of this compound derivatives under Lewis acid catalysis to access novel molecular architectures.

Photoredox Catalysis: The inherent photophysical properties of the fluorene core make it an attractive candidate for photoredox catalysis. Researchers may design systems where the this compound unit acts as the photocatalyst, harnessing visible light to drive challenging organic transformations.

C-H Activation Studies: The reactivity of C-H bonds on the fluorene and phenyl rings presents an opportunity for late-stage diversification. Studies into nickel-catalyzed C-H activation of fluorene have revealed insights into reaction mechanisms, which could be extended to this compound to create complex, value-added molecules. acs.org

Integration with Advanced Materials Science Research

Fluorene derivatives are renowned for their applications in functional organic materials, and this compound is a promising, yet largely untapped, building block in this domain. entrepreneur-cn.comletpub.com The 9,9-disubstitution is particularly crucial as it enhances the stability and processability of fluorene-based materials by preventing oxidation at the reactive C9 position. mdpi.comresearchgate.net

Future research is poised to integrate this compound into several cutting-edge areas of materials science:

Organic Light-Emitting Diodes (OLEDs): The fluorene core is a cornerstone of materials for blue OLEDs due to its high fluorescence quantum yield and large bandgap. Future efforts will likely focus on synthesizing derivatives of this compound to act as stable host materials or emissive dopants. rsc.orgnih.gov By tuning the substituents on the phenyl and carboxamide groups, researchers can modulate the emission color, charge transport properties, and device lifetime.

Porous Organic Polymers (POPs): The rigid and well-defined structure of this compound makes it an excellent monomer for creating POPs. These materials, featuring high surface areas and tunable porosity, could be designed for applications in gas storage, separation, and heterogeneous catalysis. Recent work on fluorene-based POPs for energy storage has shown their potential as electrode materials in supercapacitors. nsysu.edu.tw

Organic Photovoltaics (OPVs): Fluorene-based materials have been investigated as electron-transporting layers and hole-transporting materials in solar cells. entrepreneur-cn.comrsc.org The electronic properties of this compound could be tailored through molecular engineering to optimize energy level alignment and charge mobility for efficient photovoltaic devices.

Chemosensors and Bioimaging: The inherent fluorescence of the fluorene unit can be harnessed to develop chemosensors. researchgate.net By appending specific recognition moieties to the this compound core, scientists could design probes that signal the presence of specific ions, molecules, or biological analytes through changes in their fluorescence emission. Their use in two-photon fluorescence microscopy is another promising avenue for high-resolution biological imaging. researchgate.net

Computational Design and Prediction of Novel Fluorene-Carboxamide Architectures

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound, in silico methods will be critical for predicting properties and guiding synthetic efforts, thereby reducing the trial-and-error cycle of traditional research.

Key areas for future computational research include:

Property Prediction: Quantum chemical methods like Density Functional Theory (DFT) will be employed to predict the electronic and photophysical properties of novel this compound derivatives. This includes calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge transfer characteristics, which are vital for designing materials for OLEDs and OPVs. rsc.orgmdpi.com

Molecular Dynamics Simulations: Simulating the behavior of these molecules in condensed phases will provide insight into their self-assembly, morphology in thin films, and interactions with other molecules. This is crucial for understanding the performance of bulk materials and for designing molecules with desired solid-state properties.

Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened to identify candidates with optimal properties for a specific application. This high-throughput computational approach can rapidly pinpoint promising structures for subsequent synthesis and experimental validation.

Mechanism Elucidation: Computational modeling can help elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of its reactivity and guiding the development of new synthetic methods and catalysts. acs.org

Multidisciplinary Research at the Interface of Organic Chemistry and Related Fields

The full potential of this compound will be realized through collaborative research that transcends traditional disciplinary boundaries. The versatility of the fluorene scaffold provides a rich platform for innovation at the interface of chemistry, biology, physics, and materials engineering.

Future multidisciplinary endeavors will likely include:

Medicinal Chemistry and Chemical Biology: Fluorene derivatives have shown promise as anticancer agents and other therapeutics. entrepreneur-cn.com N-aryl-9-oxo-9H-fluorene-1-carboxamides, for instance, have been identified as apoptosis inducers. nih.gov A collaborative effort between synthetic chemists and biologists could explore derivatives of this compound for therapeutic applications, leveraging the scaffold to design new drug candidates. The strategic use of fluorine in drug design is a well-established field, suggesting that fluorinated analogues of the phenyl ring could yield compounds with enhanced biological activity or improved pharmacokinetic properties. nih.govnih.gov

Materials Physics and Engineering: The development of high-performance electronic devices based on this compound will require close collaboration between chemists who synthesize the materials and physicists and engineers who fabricate and characterize the devices. This synergy is essential for establishing clear structure-property-performance relationships and for optimizing materials for real-world applications like displays and solar panels.

Supramolecular Chemistry and Nanotechnology: The ability of fluorene derivatives to participate in π-π stacking and other non-covalent interactions can be harnessed to construct complex supramolecular assemblies. Research at the intersection of organic synthesis and nanoscience could lead to the development of self-assembled nanofibers, gels, or liquid crystals with novel functions. The use of "click" chemistry could facilitate the construction of complex fluorene-based polymers for applications like quasi-solid-state electrolytes. rsc.org

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, transforming this single molecule into a versatile platform for a new generation of technologies and scientific discoveries.

Q & A

Q. What advanced techniques characterize the supramolecular assembly of this compound in solid-state applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.